molecular formula C10H12ClNO2 B3257092 methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate CAS No. 283159-92-2

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B3257092
CAS No.: 283159-92-2
M. Wt: 213.66 g/mol
InChI Key: OWKAREWNOLQNOG-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate typically involves the esterification of 3-amino-3-(4-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Methyl (3R)-3-nitro-3-(4-chlorophenyl)propanoate.

    Reduction: Methyl (3R)-3-amino-3-phenylpropanoate.

    Substitution: Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-3-phenylpropanoate
  • Methyl 3-amino-3-(4-hydroxyphenyl)propanoate

Uniqueness

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate is unique due to the presence of both an amino group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAREWNOLQNOG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid was substituted with 3-amino-3-(4-chlorophenyl)propionic acid. 1H NMR (CDCl3): δ 7.24-7.32 (m, 5H), 4.38 (t, 1H, J=5 Hz), 3.65 (s, 3H), 2.61 (d, 2H, J=5 Hz), 1.80 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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